3-fluoro-4-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide - 2034412-67-2

3-fluoro-4-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide

Catalog Number: EVT-3029235
CAS Number: 2034412-67-2
Molecular Formula: C22H27FN4O2
Molecular Weight: 398.482
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphomas []. It demonstrates strong antitumor activity in preclinical models []. Relevance: CPI-1205 shares several structural similarities with the target compound, including a central piperidine ring linked to an aromatic core through an amide bond. Additionally, both compounds feature substitutions on the aromatic ring, with CPI-1205 having a methoxy and methyl group on a dihydropyridinone ring, while the target compound has a fluoro and methoxy group on a benzamide ring.

2. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity []. It exhibits promising kinase selectivity and potent anticancer cell proliferation activity []. Relevance: Similar to the target compound, Hu7691 features a piperidine ring connected to a substituted benzamide moiety. Both compounds utilize fluorine substitution on the benzamide ring, and although the target compound features a methoxy group instead of Hu7691's 1-methyl-1H-pyrazol-5-yl, the overall structural similarity suggests potential for comparable biological activity profiles.

3. 1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) Compound Description: L-372,662 is a potent and selective oxytocin antagonist with improved pharmacokinetics and oral bioavailability compared to earlier analogs []. It demonstrates significant potential for therapeutic applications requiring oxytocin receptor blockade []. Relevance: L-372,662 shares the piperidine-benzamide core structure with the target compound. Additionally, both compounds feature a methoxy group on the benzamide ring, and while their substituents differ in other positions, the shared core structure and common substitution pattern highlight potential for analogous pharmacological properties.

4. (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) Compound Description: BMS-986169 is a novel, intravenous GluN2B receptor negative allosteric modulator (NAM) with potential therapeutic applications in treatment-resistant depression []. It displays high binding affinity and selectivity for the GluN2B subunit []. Relevance: Although structurally distinct from the target compound, BMS-986169 shares a key structural element: a fluorine-substituted piperidine ring. This commonality suggests that fluorine substitution on the piperidine ring may contribute to the activity profiles of both compounds, despite their different overall structures.

5. ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone] Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. It displays preclinical antipsychotic-like and procognitive activities []. Relevance: ADX47273 features a piperidine ring linked to a fluorine-substituted phenyl ring through a methanone bridge. Although the target compound contains a benzamide group instead of a methanone bridge, the shared presence of a fluorine-substituted phenyl ring attached to piperidine suggests potential similarities in their pharmacological profiles.

6. 4-(3-Chloro-2-fluoro-anilino)-7-methoxy-6-[[1-(n-methylcarbamoylmethyl)-piperidin-4-yl]oxy]quinazoline Compound Description: This compound is mentioned as part of a patent focusing on the preparation of specific quinazoline derivatives []. Its biological activity is not explicitly discussed in the provided abstract. Relevance: While not directly related in terms of activity, this compound shares a key structural motif with the target compound: a piperidine ring linked to a quinazoline ring system. This shared motif suggests potential similarities in their physicochemical properties and highlights the relevance of this scaffold for medicinal chemistry endeavors.

7. 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist developed for treating asthma and inflammatory diseases []. Relevance: Although structurally distinct from the target compound, ZENECA ZD3523 shares the benzamide structural element, highlighting the significance of this functional group in designing biologically active molecules.

Properties

CAS Number

2034412-67-2

Product Name

3-fluoro-4-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide

IUPAC Name

3-fluoro-4-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

Molecular Formula

C22H27FN4O2

Molecular Weight

398.482

InChI

InChI=1S/C22H27FN4O2/c1-14-24-19-6-4-3-5-17(19)21(25-14)27-11-9-16(10-12-27)26-22(28)15-7-8-20(29-2)18(23)13-15/h7-8,13,16H,3-6,9-12H2,1-2H3,(H,26,28)

InChI Key

LHAAFKTVFWDDEX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)OC)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.